One of the most studied aspects of 2,3-DHB is its role in iron chelation and siderophore production. Siderophores are small molecules secreted by bacteria to acquire iron, an essential nutrient for their growth and survival. 2,3-DHB serves as a building block for several siderophores, including enterochelin produced by E. coli []. The catechol group (two adjacent hydroxyl groups) in 2,3-DHB forms strong bonds with iron, facilitating its capture from the environment. This property makes 2,3-DHB a crucial component in the iron acquisition strategies of various bacteria.
Due to its ability to chelate iron, 2,3-DHB has been explored as a potential therapeutic agent for iron overload conditions like hemochromatosis []. Studies have shown that 2,3-DHB effectively chelates iron in animal models, demonstrating its potential for clinical applications. However, further research is needed to evaluate its safety and efficacy in humans.
Beyond iron chelation, 2,3-DHB has been investigated in various other scientific research areas:
2,3-Dihydroxybenzoic acid is a naturally occurring organic compound classified as a dihydroxybenzoic acid. It features two hydroxyl groups located at the 2 and 3 positions of the benzene ring, making it a catechol derivative. This compound is primarily derived from the shikimate pathway, which is crucial in the biosynthesis of aromatic compounds in plants and microorganisms. It is found in various natural sources, including the fruits of Flacourtia inermis, the aquatic fern Salvinia molesta, and plants like Phyllanthus acidus .
The molecular formula for 2,3-dihydroxybenzoic acid is C₇H₆O₄, and its structure consists of a benzene ring with two hydroxyl groups and a carboxylic acid group. The presence of these functional groups allows it to exhibit significant biological activity, particularly in iron chelation .
2,3-Dihydroxybenzoic acid exhibits notable biological activities:
Several methods exist for synthesizing 2,3-dihydroxybenzoic acid:
2,3-Dihydroxybenzoic acid finds applications across various fields:
Research on 2,3-dihydroxybenzoic acid has highlighted its interactions with various metal ions:
Several compounds share structural similarities with 2,3-dihydroxybenzoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Hydroxybenzoic Acid | One hydroxyl group at position 2 | Known as salicylic acid; used in anti-inflammatory drugs. |
3-Hydroxybenzoic Acid | One hydroxyl group at position 3 | Less common; potential uses in pharmaceuticals. |
Gallic Acid | Three hydroxyl groups on the benzene ring | Strong antioxidant properties; used in food preservation. |
Pyrogallol | Three hydroxyl groups at positions 1, 2, and 3 | Strong reducing agent; used in photography and dyeing. |
While these compounds share a similar aromatic structure and may exhibit some overlapping biological activities, the unique positioning of hydroxyl groups in 2,3-dihydroxybenzoic acid contributes to its distinct properties as an effective iron chelator and its specific roles in biological systems .
2,3-Dihydroxybenzoic acid represents a naturally occurring phenolic compound with widespread distribution across diverse plant taxa [1] [2]. This dihydroxybenzoic acid derivative has been documented in several economically and ecologically important plant species, demonstrating its fundamental role in plant secondary metabolism [3].
The compound occurs naturally in Phyllanthus acidus, commonly known as the Otaheite gooseberry, where it functions as a plant metabolite [1] [2]. Similarly, the aquatic fern Salvinia molesta has been identified as another natural source of 2,3-dihydroxybenzoic acid, indicating the compound's presence across different plant lineages [1] [2]. Particularly noteworthy is its abundant occurrence in the fruits of Flacourtia inermis, also known as Governor's plum, where the compound has been isolated and characterized through advanced spectroscopic techniques [1] [37].
In Arabidopsis thaliana, the model organism for plant research, 2,3-dihydroxybenzoic acid exists predominantly in conjugated forms rather than as the free compound [5] [6]. Comprehensive metabolic profiling of 96 Arabidopsis natural accessions has revealed the presence of four distinct dihydroxybenzoic acid glycosides, including 2,3-dihydroxybenzoic acid 3-O-β-D-glucoside and 2,3-dihydroxybenzoic acid 3-O-β-D-xyloside [5] [28]. These glycoside forms represent the primary storage and transport mechanisms for the compound within plant tissues [6].
The accumulation patterns of 2,3-dihydroxybenzoic acid glycosides demonstrate significant variation among different Arabidopsis accessions, with some lines predominantly accumulating xylosides while others favor glucosides [5]. This natural variation has been traced to polymorphisms in UDP-glycosyltransferase 89A2, specifically at amino acid position 153, which determines sugar donor selectivity [13] [36].
Plant Species | Common Name | Plant Part | Form Found | Reference |
---|---|---|---|---|
Phyllanthus acidus | Otaheite gooseberry | Fruit/whole plant | Free 2,3-dihydroxybenzoic acid | [1] [2] |
Salvinia molesta | Aquatic fern | Whole plant | Free 2,3-dihydroxybenzoic acid | [1] [2] |
Flacourtia inermis | Governor's plum | Fruit | Free 2,3-dihydroxybenzoic acid (abundant) | [37] |
Arabidopsis thaliana | Thale cress | Leaves | Glycoside conjugates | [5] |
2,3-Dihydroxybenzoic acid generation in human systems occurs through multiple metabolic pathways, with aspirin metabolism representing the most extensively characterized route [8]. Following aspirin ingestion, 2,3-dihydroxybenzoic acid appears in both blood plasma and urine of healthy human volunteers, confirming its role as a human xenobiotic metabolite [8] [2].
The primary mechanism for 2,3-dihydroxybenzoic acid formation in humans involves cytochrome P450-catalyzed reactions in the liver [9]. These hepatic enzymes oxidize salicylic acid, the primary metabolite of aspirin, to produce both 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid through hydroxylation reactions [9] [10]. However, the concentration of 2,3-dihydroxybenzoic acid in human plasma remains significantly lower than that of 2,5-dihydroxybenzoic acid, salicylic acid, or salicyluric acid [8].
Alternative pathways for 2,3-dihydroxybenzoic acid generation involve non-enzymatic oxidation processes [10]. Hydroxyl radical-mediated oxidation of salicylic acid produces approximately equal amounts of 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid in vitro, suggesting that oxidative stress conditions may contribute to its formation in vivo [10]. This non-enzymatic pathway potentially explains the presence of 2,3-dihydroxybenzoic acid as a biomarker for hydroxyl radical production in biological systems [10].
The gut microbiota represents another significant source of 2,3-dihydroxybenzoic acid in human systems [9]. Intestinal bacteria possess the enzymatic machinery to metabolize aspirin and salicylic acid through hydroxylation reactions, potentially generating substantial amounts of dihydroxybenzoic acid derivatives including 2,3-dihydroxybenzoic acid [9]. This microbial contribution may be particularly important in the colon, where unabsorbed aspirin undergoes bacterial metabolism [9].
Recent research has demonstrated that 2,3-dihydroxybenzoic acid exhibits biological activity in human cells, particularly in cancer cell lines [9]. The compound inhibits cyclin-dependent kinase 1 and cyclin-dependent kinase 6 enzyme activities, suggesting potential roles in cell cycle regulation [9]. These findings indicate that 2,3-dihydroxybenzoic acid generated through human metabolism may contribute to the chemopreventive properties associated with regular aspirin use [9].
Source Compound | Metabolic Pathway | Enzyme/Mechanism | Tissue/Location | Concentration Range | Reference |
---|---|---|---|---|---|
Aspirin (acetylsalicylic acid) | Cytochrome P450 oxidation | CYP450 enzymes (liver) | Liver (systemic) | Much lower than 2,5-dihydroxybenzoic acid | [8] |
Salicylic acid | Hydroxyl radical oxidation | Non-enzymatic hydroxyl radicals | Various tissues | Variable | [10] |
Endogenous salicylic acid | Natural hydroxylation | Unknown hydroxylases | Plasma, urine | Baseline levels | [8] [9] |
Microbial synthesis of 2,3-dihydroxybenzoic acid represents a fundamental mechanism for bacterial iron acquisition through siderophore production [14] [15]. The compound serves as the essential iron-binding component in numerous bacterial siderophore systems, demonstrating its critical importance in microbial physiology and pathogenesis [16] [17].
Escherichia coli represents the archetypal system for 2,3-dihydroxybenzoic acid biosynthesis through the enterobactin pathway [21] [32]. The enterobactin biosynthetic gene cluster, designated entCEBA, encodes the enzymes responsible for converting chorismate to 2,3-dihydroxybenzoic acid [34]. This pathway involves three sequential enzymatic steps: isochorismate synthase (EntC) converts chorismate to isochorismate, isochorismate lyase (EntB) produces 2,3-dihydro-2,3-dihydroxybenzoate, and 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) oxidizes this intermediate to 2,3-dihydroxybenzoic acid [20] [21].
Brucella abortus synthesizes 2,3-dihydroxybenzoic acid as its sole siderophore through a similar dhbCEBA operon [14] [15]. Unlike Escherichia coli, which incorporates 2,3-dihydroxybenzoic acid into the cyclic enterobactin structure, Brucella abortus utilizes the compound directly for iron chelation [14]. The production of 2,3-dihydroxybenzoic acid in Brucella abortus demonstrates iron-dependent regulation, with enhanced synthesis occurring under iron-limiting conditions [15] [17].
Bacillus anthracis employs 2,3-dihydroxybenzoic acid in the biosynthesis of bacillibactin, another catecholate siderophore essential for pathogenesis [31]. The isochorismate synthase DhbC from Bacillus anthracis shares structural similarity with Escherichia coli EntC, indicating conserved catalytic mechanisms across different bacterial species [31]. The conservation of active-site residues and their spatial arrangement suggests a common magnesium-dependent catalytic mechanism among these enzymes [31].
Streptomyces varsoviensis produces a series of catecholate siderophores framed on 2,3-dihydroxybenzoyl-L-serine structures [16]. These compounds include monomeric, dimeric, and linear trimeric congeners of 2,3-dihydroxybenzoic acid derivatives, demonstrating the structural diversity possible within catecholate siderophore families [16]. The biosynthetic gene cluster in Streptomyces varsoviensis contains homologs of the enterobactin biosynthetic genes, confirming the widespread conservation of 2,3-dihydroxybenzoic acid biosynthetic machinery [16].
The regulation of 2,3-dihydroxybenzoic acid synthesis in bacteria responds to environmental iron availability [30] [15]. Iron-deficient conditions trigger increased expression of the biosynthetic genes, while iron-replete conditions suppress siderophore production [30]. This regulation ensures efficient resource allocation and prevents unnecessary metabolic burden under iron-sufficient conditions [15].
Bacterial Species | Siderophore System | Gene Cluster | Function | Reference |
---|---|---|---|---|
Escherichia coli | Enterobactin | entCEBA | Iron acquisition | [32] |
Brucella abortus | 2,3-dihydroxybenzoic acid (standalone) | dhbCEBA | Iron acquisition/virulence | [15] |
Bacillus anthracis | Bacillibactin | dhbCEBA | Iron acquisition/pathogenesis | [31] |
Streptomyces varsoviensis | Enterobactin-like compounds | ensABC/entF | Iron acquisition | [16] |
Acinetobacter calcoaceticus | Unknown catecholate | Unknown | Iron acquisition | [4] |
The biosynthetic conversion of chorismate to 2,3-dihydroxybenzoic acid represents a highly conserved metabolic pathway present in bacteria, plants, and fungi [24] [26]. This pathway branches from the shikimate pathway, utilizing chorismate as the primary precursor for aromatic secondary metabolite synthesis [24].
The isochorismate pathway constitutes the primary route for 2,3-dihydroxybenzoic acid biosynthesis in most organisms [23] [25]. The initial step involves the conversion of chorismate to isochorismate by isochorismate synthase, an enzyme found in both bacteria and plants [26]. In bacteria, this enzyme is typically encoded by entC or dhbC genes, while plants possess ICS1 and ICS2 genes encoding functionally similar enzymes [26].
Isochorismate synthase catalyzes the rearrangement of chorismate through a magnesium-dependent mechanism [31]. The enzyme converts chorismate to isochorismate while simultaneously releasing pyruvate as a co-product [21]. Structural studies of bacterial isochorismate synthases reveal a conserved active site architecture that facilitates this rearrangement reaction [31].
The second step involves isochorismate lyase (EntB), which cleaves isochorismate to produce (2S,3S)-2,3-dihydro-2,3-dihydroxybenzoate and pyruvate [21]. This enzyme exhibits bifunctional activity, possessing both isochorismate lyase and aryl carrier protein domains [32]. The lyase activity requires specific positioning of active site residues to facilitate the elimination reaction [21].
The final step utilizes 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) to oxidize the cyclohexadiene intermediate to 2,3-dihydroxybenzoic acid [20]. This enzyme belongs to the short-chain oxidoreductase family and requires NAD+ as a cofactor [20]. The crystal structure of EntA reveals the molecular basis for substrate recognition and catalytic activity [20].
Alternative pathways for 2,3-dihydroxybenzoic acid formation involve direct hydroxylation of salicylic acid [6] [25]. In plants, salicylic acid 3-hydroxylase can convert salicylic acid directly to 2,3-dihydroxybenzoic acid without requiring isochorismate as an intermediate [5]. This pathway provides an additional route for 2,3-dihydroxybenzoic acid accumulation in plant tissues [6].
The regulation of chorismate-to-2,3-dihydroxybenzoic acid conversion involves multiple control mechanisms [6] [15]. In bacteria, iron availability serves as the primary regulatory signal, with iron-deficient conditions activating transcription of the biosynthetic genes [15]. In plants, pathogen challenge and developmental signals influence the expression of isochorismate synthase and related enzymes [6].
Post-biosynthetic modifications of 2,3-dihydroxybenzoic acid include glycosylation and conjugation reactions [5] [6]. UDP-glycosyltransferases catalyze the attachment of sugar moieties to produce glucoside and xyloside derivatives [5]. These modifications alter the compound's solubility, stability, and cellular localization [6].
Enzyme | EC Number | Substrate | Product | Organism Type |
---|---|---|---|---|
Isochorismate synthase (ICS/EntC) | EC 5.4.4.2 | Chorismate | Isochorismate + pyruvate | Bacteria, plants |
Isochorismate lyase (EntB) | EC 3.3.2.1 | Isochorismate | (2S,3S)-2,3-dihydro-2,3-dihydroxybenzoate | Bacteria, plants |
2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) | EC 1.3.1.28 | 2,3-dihydro-2,3-dihydroxybenzoate | 2,3-dihydroxybenzoic acid | Bacteria, plants |
UDP-glycosyltransferase 89A2 (UGT89A2) | EC 2.4.1.- | 2,3-dihydroxybenzoic acid + UDP-sugar | 2,3-dihydroxybenzoic acid glycosides | Plants (Arabidopsis) |
Salicylic acid 3-hydroxylase | EC 1.14.13.- | Salicylic acid | 2,3-dihydroxybenzoic acid | Plants |
Irritant